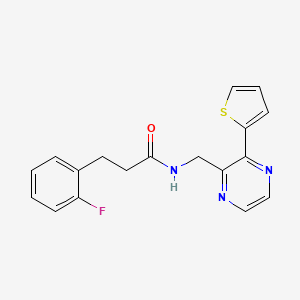![molecular formula C21H24N2O6 B2683780 ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate CAS No. 898456-58-1](/img/structure/B2683780.png)
ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compound I found is Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate . It’s a compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . The IUPAC name is ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetate .
Molecular Structure Analysis
The molecular structure of similar compounds involves a dihedral angle between the essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 219.28 g/mol, a computed XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Research has focused on the synthesis of related compounds, demonstrating their potential in medicinal chemistry. For instance, Ahmed et al. (2006) explored the antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, synthesized through a multi-step reaction starting with hydroxyquinoline. These compounds exhibited significant inhibition of bacterial and fungal growth, showcasing the chemical's utility in developing new antimicrobial agents Maqbool Ahmed, Ranjana Sharma, D. P. Nagda, J. L. Jat, G. L. Talesara, 2006.
Catalysis and Chemical Transformations
Gemma et al. (2002) reported on the selective cobalt boride catalyzed reduction of cyanoester intermediates, a crucial step in the synthesis of novel spiro-polycondensed heterocyclic systems. This research underscores the compound's role in facilitating complex chemical transformations, leading to new structures with potential biological activities S. Gemma, G. Campiani, S. Butini, E. Morelli, P. Minetti, O. Tinti, V. Nacci, 2002.
Antibiotic Discovery
Asolkar et al. (2004) discovered new natural products, including a tetrahydroquinoline derivative named helquinoline, from Janibacter limosus with high biological activity against bacteria and fungi. This finding highlights the compound's potential in leading to new antibiotic discoveries R. Asolkar, D. Schröder, R. Heckmann, S. Lang, I. Wagner-Döbler, H. Laatsch, 2004.
Anticancer Research
Hawas et al. (2009) identified mansouramycins, isoquinolinequinones from a marine streptomycete, showing significant cytotoxicity against various cancer cell lines. This research demonstrates the compound's relevance in anticancer drug discovery, particularly for non-small cell lung cancer, breast cancer, melanoma, and prostate cancer U. Hawas, M. Shaaban, K. Shaaban, M. Speitling, A. Maier, G. Kelter, H. Fiebig, M. Meiners, E. Helmke, H. Laatsch, 2009.
Spectroscopic and Molecular Docking Studies
El-Azab et al. (2016) conducted a comprehensive spectroscopic analysis and molecular docking study on a similar compound, revealing insights into its molecular structure, electronic properties, and potential biological interactions. Such studies are crucial for understanding the compound's interactions at the molecular level, paving the way for targeted drug design A. El-Azab, K. Jalaja, A. Abdel-Aziz, A. M. Al-Obaid, Y. Mary, C. Y. Panicker, C. Alsenoy, 2016.
Mecanismo De Acción
3,4-Dihydroisoquinoline
This is a type of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are found in a number of natural and synthetic compounds with a wide range of biological activities . For example, some isoquinoline derivatives have been studied for their antidepressant and anticonvulsant activities .
Propiedades
IUPAC Name |
ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-2-27-21(26)10-22-20(25)14-29-19-13-28-17(9-18(19)24)12-23-8-7-15-5-3-4-6-16(15)11-23/h3-6,9,13H,2,7-8,10-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSWZRFHXRTISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

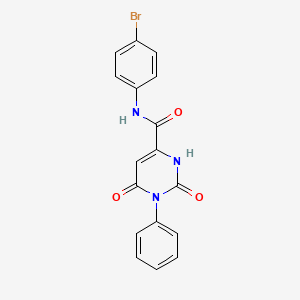

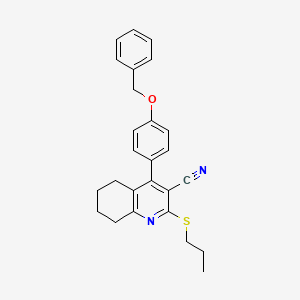
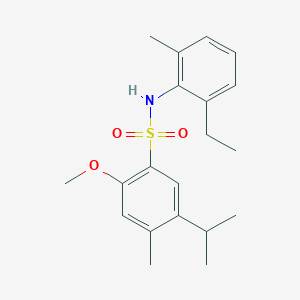
![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)

![2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2683712.png)
![7-(4-benzylpiperidine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2683713.png)
![5,6-Difluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2683714.png)
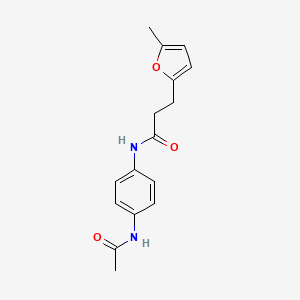
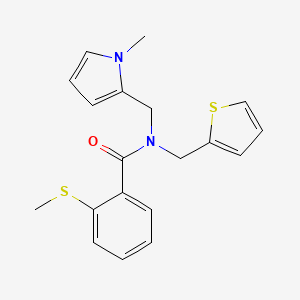
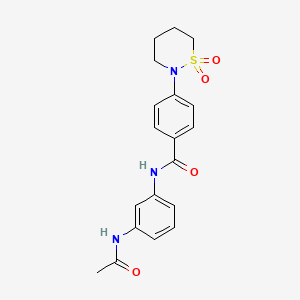
![4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)
